
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine, also known as DSF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DSF has been found to exhibit anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.
Mécanisme D'action
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine exerts its anti-cancer effects through multiple mechanisms. It has been found to inhibit the activity of proteasomes, which are responsible for degrading proteins within cells. This leads to the accumulation of misfolded proteins, which in turn triggers apoptosis. This compound has also been found to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a role in drug resistance in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its anti-cancer effects have only been observed in vitro and in animal models, and its efficacy in human clinical trials is still being investigated.
Orientations Futures
There are several future directions for 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine research. One area of interest is the development of this compound analogs that exhibit improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy in human clinical trials.
Méthodes De Synthèse
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine can be synthesized through a multi-step process that involves the reaction of 5-fluoropyridine-2-sulfonyl chloride with 3,6-dihydro-2H-pyran-5-carboxylic acid, followed by the reaction with N-methyl-N-(3-aminopropyl)methylamine. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties in various types of cancers, including breast, prostate, and lung cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to its anti-cancer properties, this compound has been found to exhibit anti-bacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have anti-viral activity against the hepatitis B virus.
Propriétés
IUPAC Name |
3-(3,6-dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O5S/c13-21(17,18)20-11-4-10(6-14-7-11)12(16)15-5-9-2-1-3-19-8-9/h2,4,6-7H,1,3,5,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXDVWBQAZVDRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)CNC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

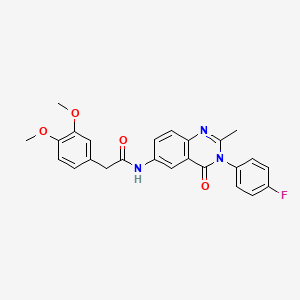
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)
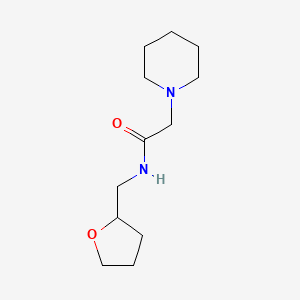
![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)
![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)
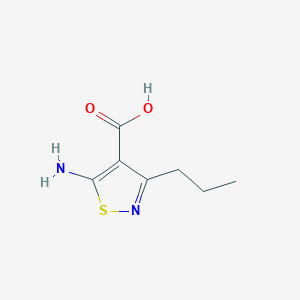
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
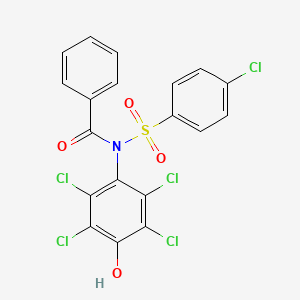
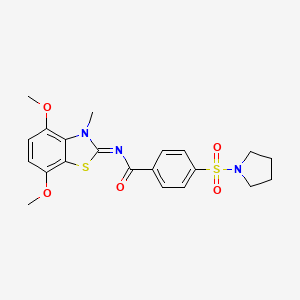
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)